An In-depth Technical Guide to 4-Fluoro-3-nitrobenzamide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Fluoro-3-nitrobenzamide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrobenzamide is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including a fluorine atom and a nitro group on the benzene ring, impart distinct chemical reactivity, making it a valuable intermediate for the synthesis of a diverse range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to 4-Fluoro-3-nitrobenzamide, intended to support research and development endeavors.
Chemical Properties and Structure
The fundamental chemical and structural characteristics of 4-Fluoro-3-nitrobenzamide are summarized below. These properties are crucial for its application in chemical synthesis and for understanding its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂O₃ | [1] |
| Molecular Weight | 184.13 g/mol | [1] |
| CAS Number | 349-02-0 | [1] |
| IUPAC Name | 4-fluoro-3-nitrobenzamide | |
| SMILES String | C1=CC(=C(C=C1C(=O)N)F)--INVALID-LINK--[O-] | [1] |
| Melting Point | 119-126 °C | [2] |
| Boiling Point | Not available | |
| Appearance | Light yellow to tan crystalline powder | [2] |
| Solubility | The related compound, 4-fluoro-3-nitrobenzoic acid, is soluble in 95% ethanol (50 mg/mL). Solubility of the amide in common organic solvents is expected but quantitative data is not readily available. |
Experimental Protocols
Detailed methodologies for the synthesis of 4-Fluoro-3-nitrobenzamide and its application in screening for acetylcholinesterase (AChE) inhibition are provided below.
Synthesis of 4-Fluoro-3-nitrobenzamide
The synthesis of 4-Fluoro-3-nitrobenzamide is typically achieved through a two-step process starting from 4-fluorobenzoic acid. The first step involves the nitration of the aromatic ring, followed by the amidation of the carboxylic acid.
Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid
This procedure outlines the nitration of 4-fluorobenzoic acid.
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Materials:
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4-fluorobenzoic acid
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Potassium nitrate (KNO₃)
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Concentrated sulfuric acid (H₂SO₄)
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Crushed ice
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Water
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Toluene
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Procedure:
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In a suitable reaction vessel, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid under cooling in an ice bath.
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Slowly add potassium nitrate (1.1 eq.) in portions to the solution while maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
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Carefully pour the reaction mixture over a large volume of crushed ice with continuous stirring.
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Allow the resulting mixture to stand at room temperature overnight to facilitate the precipitation of the product.
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Filter the solid product and wash it thoroughly with copious amounts of water.
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Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.
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Step 2: Amidation of 4-Fluoro-3-nitrobenzoic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several standard organic synthesis methods. A common approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.
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General Procedure (Conceptual):
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The 4-fluoro-3-nitrobenzoic acid is first converted to a more reactive acyl derivative, such as an acyl chloride or an activated ester. This can be achieved using reagents like thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) with an activating agent (e.g., HOBt).
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The activated acyl intermediate is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary amide, 4-Fluoro-3-nitrobenzamide.
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The final product is isolated and purified using standard techniques like filtration, washing, and recrystallization.
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Acetylcholinesterase Inhibition Assay
Derivatives of 4-Fluoro-3-nitrobenzamide have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The following is a generalized protocol for an in vitro AChE inhibition assay based on the Ellman method.[3]
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Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the AChE activity.
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Materials and Reagents:
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Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
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Acetylthiocholine iodide (ATCI) substrate
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5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
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Phosphate buffer (e.g., 0.1 M, pH 8.0)
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Test compounds (dissolved in a suitable solvent like DMSO)
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96-well microplate
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Microplate reader
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Procedure:
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Reagent Preparation:
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Prepare a stock solution of AChE in phosphate buffer.
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Prepare stock solutions of ATCI and DTNB in phosphate buffer.
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Prepare serial dilutions of the test compounds.
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Assay Protocol (in a 96-well plate):
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To each well, add a specific volume of phosphate buffer.
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Add a small volume of the test compound solution at various concentrations.
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Add a defined amount of the AChE enzyme solution to initiate the pre-incubation.
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Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).
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Initiate the enzymatic reaction by adding the ATCI substrate.
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Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.
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Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
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Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to 4-Fluoro-3-nitrobenzamide.
Caption: Synthetic route and potential application of 4-Fluoro-3-nitrobenzamide.
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
